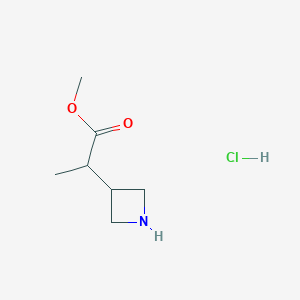
6-Fluoro-3-methoxyquinoxaline-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-3-methoxyquinoxaline-5-carbaldehyde is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of fluorine and methoxy groups in the quinoxaline ring enhances its chemical properties, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-methoxyquinoxaline-5-carbaldehyde typically involves the condensation of 2-chloro-6-fluoro-3-methoxyquinoxaline with appropriate aldehyde precursors. One common method is the reaction of 2-chloro-6-fluoro-3-methoxyquinoxaline with formylating agents under controlled conditions to introduce the aldehyde group at the 5-position . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality. Green chemistry principles are also applied to minimize waste and environmental impact .
化学反应分析
Types of Reactions
6-Fluoro-3-methoxyquinoxaline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 6-Fluoro-3-methoxyquinoxaline-5-carboxylic acid.
Reduction: 6-Fluoro-3-methoxyquinoxaline-5-methanol.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
科学研究应用
6-Fluoro-3-methoxyquinoxaline-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
作用机制
The mechanism of action of 6-Fluoro-3-methoxyquinoxaline-5-carbaldehyde involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell death . The presence of the fluorine atom enhances its binding affinity and specificity towards these targets .
相似化合物的比较
Similar Compounds
2-Chloro-6-fluoro-3-methoxyquinoxaline-5-carbaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
6-Methoxyquinoline: Lacks the fluorine atom and has a different ring structure.
3-Fluoro-6-methoxyquinoline: Similar but with a different substitution pattern on the quinoline ring.
Uniqueness
6-Fluoro-3-methoxyquinoxaline-5-carbaldehyde is unique due to the specific combination of fluorine and methoxy groups, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and binding affinity, while the methoxy group increases its solubility and reactivity .
属性
分子式 |
C10H7FN2O2 |
|---|---|
分子量 |
206.17 g/mol |
IUPAC 名称 |
6-fluoro-3-methoxyquinoxaline-5-carbaldehyde |
InChI |
InChI=1S/C10H7FN2O2/c1-15-9-4-12-8-3-2-7(11)6(5-14)10(8)13-9/h2-5H,1H3 |
InChI 键 |
SMHFUWABTJHONP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CN=C2C=CC(=C(C2=N1)C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B15234808.png)


![5-chloro-3-ethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15234822.png)





![5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B15234874.png)

